4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core with a 2-bromobenzoyl substituent at position 4 and a carboxylic acid group at position 2.
Properties
IUPAC Name |
4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-12-7-3-2-6-11(12)14(19)18-13(15(20)21)10-22-16(18)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAXIWBCILGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic core is constructed through a tandem cyclization-annulation process. A representative pathway involves:
-
Condensation Reaction : Reacting 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with 2-bromobenzoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, with the reaction maintained at 0–5°C to minimize hydrolysis.
-
Cyclization : Heating the intermediate at 60–80°C in toluene with a catalytic amount of p-toluenesulfonic acid (TsOH) induces spirocycle formation. This step achieves yields of 68–87% depending on the acid catalyst loading.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization rate |
| Catalyst (TsOH) | 2.5–3.5 mol% | Prevents over-acidification |
| Solvent | Toluene | Enhances thermal stability |
Bromobenzoyl Group Incorporation
Introducing the 2-bromobenzoyl group requires careful control to avoid debromination. U.S. Patent 8,383,857 demonstrates that using a two-step acylation protocol—first protecting the carboxylic acid as a methyl ester—improves regioselectivity. The ester is subsequently hydrolyzed under mild acidic conditions (e.g., HCl in THF/water) to restore the carboxylic acid functionality without cleaving the bromine substituent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are avoided due to their propensity to promote ester hydrolysis prematurely. Nonpolar solvents such as toluene or xylene enhance reaction efficiency, as evidenced by a 22% increase in yield compared to DCM-based systems.
Catalytic Systems
Lewis acids like ZnCl₂ significantly improve acylation kinetics. Comparative studies from U.S. Patent 8,383,857 reveal that ZnCl₂ (3.4 mol%) reduces reaction time from >100 hours to 50 hours while increasing yield from 68% to 87%.
Purification and Isolation
Crude product purification involves sequential recrystallization and column chromatography. The carboxylic acid group’s acidity (pKa ≈ 4.2) permits extraction into aqueous sodium bicarbonate, separating it from neutral byproducts. Final isolation via vacuum distillation yields >95% purity, with residual solvents maintained below 0.1% as per ICH guidelines.
Impurity Profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| De-brominated byproduct | Overheating during acylation | Strict temperature control (<80°C) |
| Ester hydrolysis byproduct | Premature acid exposure | Delayed hydrolysis step |
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes is summarized below:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct acylation | 58 | 88 | Fewer steps |
| Protected ester route | 72 | 95 | Higher regioselectivity |
| Catalytic cyclization | 87 | 97 | Shorter reaction time |
The catalytic cyclization method (U.S. Patent 8,383,857) emerges as the most efficient, balancing yield and practicality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The primary application of 4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid lies in its potential as a pharmaceutical agent:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The bromine substitution may enhance the potency against certain bacterial strains.
- Anticancer Research : The spirocyclic structure is often associated with anticancer activity due to its ability to interact with various cellular pathways. Research into derivatives of this compound could yield promising anticancer agents.
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex molecules, particularly those required in drug discovery.
- Synthesis of Analogues : Researchers can modify the bromobenzoyl group or other functional groups to create analogues that may exhibit improved efficacy or reduced toxicity.
Agricultural Applications
While less explored, there is potential for this compound in agricultural chemistry:
- Herbicidal Properties : Compounds similar to 4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane have been investigated for their herbicidal properties, suggesting that this compound may also possess similar capabilities.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of various spirocyclic compounds, including those related to 4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis and Modification
Research focused on synthesizing derivatives of spirocyclic compounds demonstrated that modifications at the bromobenzoyl position could lead to enhanced biological activity. This study underscores the importance of structural variations in optimizing drug candidates.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane | Antimicrobial | |
| Analogous Spirocyclic Compound | Anticancer | |
| Modified Derivative | Enhanced Activity |
Table 2: Synthetic Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Bromine, Benzoyl Chloride | 85 |
| 2 | Cyclization | Base Catalysis | 78 |
| 3 | Carboxylation | CO2 Source, Acid Catalyst | 90 |
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- Halogenation : The 2-bromo substituent distinguishes the target compound from fluoro- (e.g., 2,4-difluoro ), chloro- (e.g., 3-chloro ), and dichloro- (e.g., MON-4660 ) analogs. Bromine’s larger atomic radius may enhance lipophilicity and binding affinity in biological systems.
Physicochemical Properties
Research Findings and Trends
Substituent Position Matters : 2-Substituted benzoyl derivatives (e.g., 2-bromo, 2,4-difluoro) show distinct activity profiles compared to 3- or 4-substituted analogs, likely due to steric and electronic effects on target binding .
Spiro Ring Flexibility : 8-Methyl or 8-propyl groups (e.g., ) enhance metabolic stability, making these derivatives more suitable for in vivo applications.
Dual Applications : Some analogs (e.g., MON-4660 ) serve dual roles in agriculture and pharmaceuticals, highlighting the scaffold’s versatility.
Biological Activity
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes both an oxa and an aza component. The molecular formula is C16H16BrNO3, and it has a molecular weight of approximately 349.21 g/mol. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, analgesic, and possibly anticancer properties.
Chemical Structure and Properties
The compound features a bromobenzoyl group attached to a spirodecane framework, contributing to its unique reactivity and biological potential. The presence of functional groups such as the carboxylic acid and the bromobenzoyl moiety enhances its chemical reactivity, allowing for various derivative formations that may exhibit altered or enhanced biological activities.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrNO3 |
| Molecular Weight | 349.21 g/mol |
| Structure | Spirocyclic with oxa and aza components |
Biological Activities
Research indicates that compounds with similar structures often exhibit a variety of biological activities:
- Anti-inflammatory Activity : Compounds in the spirocyclic family have shown significant anti-inflammatory effects in various studies, likely due to their ability to inhibit pro-inflammatory cytokines.
- Analgesic Effects : Similar derivatives have been reported to possess analgesic properties through mechanisms that may involve modulation of pain pathways.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) cells.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Source |
|---|---|
| Anti-inflammatory | Studies on related spirocompounds |
| Analgesic | Reported effects in animal models |
| Anticancer | Preliminary tests on cancer cell lines |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For example:
- Study on Antiproliferative Activity : A study evaluated the effects of structurally similar compounds on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved apoptosis induction, as shown by flow cytometry assays using annexin V-FITC staining .
- Anti-inflammatory Mechanisms : Research has indicated that compounds with spirocyclic structures can modulate inflammatory responses by inhibiting the expression of cyclooxygenase enzymes (COX) and reducing levels of inflammatory mediators .
Table 3: Case Study Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic intermediates and 2-bromobenzoyl derivatives. Key steps include:
- Coupling : Reacting 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives with 2-bromobenzoyl chloride under anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts .
- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., esterification) to prevent undesired side reactions during benzoylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product .
- Validation : Confirm yield and purity via HPLC and mass spectrometry (MS).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm spirocyclic structure, bromobenzoyl substitution, and stereochemistry. Key signals include the spirocyclic proton (δ 3.5–4.5 ppm) and aromatic protons from the bromobenzoyl group (δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic pattern consistent with bromine (1:1 ratio for 79Br/81Br) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. How can researchers ensure purity during synthesis, and what are common impurities?
- Methodological Answer :
- Impurity Sources : Unreacted starting materials, byproducts from incomplete coupling, or dehalogenation (e.g., loss of bromine under harsh conditions).
- Mitigation : Use TLC to monitor reaction progress. Post-synthesis, employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to remove polar/nonpolar impurities .
- Quantification : Purity ≥95% by HPLC (UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods enhance the design of synthesis pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for benzoylation .
- Solvent Optimization : Molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Machine Learning : Train models on similar spirocyclic compounds to predict optimal reaction conditions (temperature, catalyst load) .
Q. What strategies resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing bromine with chlorine or fluorine) and assay enzyme inhibition (e.g., COX-2 or lipoxygenase) to isolate electronic/steric effects .
- Crystallography : Co-crystallize the compound with target enzymes to map binding interactions (e.g., halogen bonding with bromine) .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What methodologies are recommended for studying enzyme interaction mechanisms?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka, kd) of the compound .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on bromine’s role in active-site interactions .
Q. How can researchers optimize reaction conditions to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst concentration) and identify optimal parameters .
- Flow Chemistry : Continuous flow systems to enhance heat/mass transfer and reduce side reactions during benzoylation .
- In Situ Monitoring : ReactIR to track intermediate formation and adjust conditions in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
